molecular formula C26H41NO10 B1202395 Oxeladin citrate CAS No. 52432-72-1

Oxeladin citrate

Katalognummer B1202395
CAS-Nummer: 52432-72-1
Molekulargewicht: 527.6 g/mol
InChI-Schlüssel: KVKJFNUGVOFNGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxeladin citrate is an orally active and brain-penetrant cough suppressant . It is also a selective sigma 1 receptor agonist . It can be used for pulmonary diseases and stroke research . It was withdrawn from the Canadian, US, and UK markets in 1976 due to carcinogenicity .


Molecular Structure Analysis

The molecular formula of Oxeladin citrate is C26H41NO10 . The molecular weight is 527.6 g/mol . The InChIKey is KVKJFNUGVOFNGU-UHFFFAOYSA-N . The canonical SMILES representation is CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O .


Chemical Reactions Analysis

The chemical reactions of Oxeladin citrate have been studied using high performance liquid chromatographic (HPLC) methods . These methods are used for the determination of Oxeladin citrate and its degradation products .

Wissenschaftliche Forschungsanwendungen

Cough Suppressant

  • Application Summary: Oxeladin citrate is a highly potent and effective drug used to treat all types of cough of various etiologies . It is not related to opium or its derivatives, so treatment with oxeladin is free of risk of dependence or addiction .

Treatment of Allergic Cough

  • Application Summary: Oxeladin citrate is used to treat allergic coughs . Allergic coughs are often caused by an overreaction of the immune system to allergens, such as pollen, dust, or certain foods .
  • Methods of Application: Oxeladin citrate is administered orally. The dosage and frequency of administration depend on the severity of the cough .
  • Results or Outcomes: Patients treated with Oxeladin citrate for allergic coughs often experience a reduction in cough frequency and severity .

Treatment of Infectious Cough

  • Application Summary: Oxeladin citrate is used to treat coughs associated with infectious diseases, such as tracheitis, bronchitis, and pneumonia .
  • Methods of Application: Oxeladin citrate is administered orally. The dosage and frequency of administration depend on the severity of the cough and the underlying infectious disease .
  • Results or Outcomes: Treatment with Oxeladin citrate can help to alleviate the cough symptoms associated with these infectious diseases, improving patient comfort and potentially speeding up recovery .

Safety And Hazards

Oxeladin citrate is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical-resistant rubber gloves and chemical safety goggles should be used .

Eigenschaften

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJFNUGVOFNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046608
Record name Oxeladin citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxeladin citrate

CAS RN

52432-72-1, 16485-39-5
Record name Oxeladin citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52432-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name oxeladin citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxeladin citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxeladin dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-DIETHYLAMINOETHOXY)-ETHYL 2-ETHYL-2-PHENYLBUTYRATE CITRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXELADIN CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AEV5C340C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxeladin citrate
Reactant of Route 2
Reactant of Route 2
Oxeladin citrate
Reactant of Route 3
Reactant of Route 3
Oxeladin citrate
Reactant of Route 4
Reactant of Route 4
Oxeladin citrate
Reactant of Route 5
Reactant of Route 5
Oxeladin citrate
Reactant of Route 6
Reactant of Route 6
Oxeladin citrate

Citations

For This Compound
62
Citations
A El-Gindy - Il Farmaco, 2005 - Elsevier
Two high performance liquid chromatographic (HPLC) methods are presented for the determination of oxeladin citrate (OL) and oxybutynin hydrochloride (OB) and their degradation …
Number of citations: 24 www.sciencedirect.com
SIM Zayed, YM Issa - Journal of the Brazilian Chemical Society, 2013 - SciELO Brasil
… sensors for the determination of oxeladin citrate are described. The proposed … oxeladin citrate with limits of detection of 4.14 × 10-6, 8.58 × 10-6 and 2.51 × 10-6 mol L-1 oxeladin citrate …
Number of citations: 7 www.scielo.br
HA Merey, NK Ramadan, SS Diab, AA Moustafa - Chemical Papers, 2018 - Springer
Accurate, precise, and sensitive UPLC method was developed and validated for the simultaneous determination of a quaternary mixture containing guaiphenesin (GUP), oxeladin …
Number of citations: 9 link.springer.com
DA Schreihofer, D Dalwadi, S Kim, D Metzger… - Translational Stroke …, 2023 - Springer
… In this study, we hypothesized that oral oxeladin citrate would stimulate BDNF secretion and improve stroke outcomes when administered to male rats starting 48 h after transient middle …
Number of citations: 3 link.springer.com
NW Ali, M Abdelkawy, NS Abdelhamid - Int J Pharm Pharm Sci, 2013 - scholar.archive.org
… Methods: Method A uses HPTLC-densitometry, depending on separation and quantitation of oxeladin citrate and its two degradation products on TLC silica gel 60 F254 …
Number of citations: 2 scholar.archive.org
B Salvesen, T Haugland - … of Chromatography B: Biomedical Sciences and …, 1981 - Elsevier
… by gas-liquid chromatography with thermionic detection Oxeladin citrate [ 2-( 2diethylami … tion of 80 rng of oxeladin citrate. Abscissa values represent hours after administration, …
Number of citations: 7 www.sciencedirect.com
C Lartigue‐Mattei, MJ Galmier… - Biomedical …, 1995 - Wiley Online Library
… Stock solutions at 200yglmL were prepared in distilled water for oxeladin citrate and in ethanol for trimipramine. Working solutions were prepared daily by dilution in water or ethanol. …
B Deaths - ncbi.nlm.nih.gov
… Oxeladin citrate "Pectamol linctus " (British Drug Houses). The new antitussive agent, oxeladin citrate, is one of a series synthesized with the object of elaborating a substance which …
Number of citations: 3 www.ncbi.nlm.nih.gov
JDP Graham - British Medical Journal, 1960 - ncbi.nlm.nih.gov
… Oxeladin citrate "Pectamol linctus " (British Drug Houses). The new antitussive agent, oxeladin citrate, is one of a series synthesized with the object of elaborating a substance which …
Number of citations: 3 www.ncbi.nlm.nih.gov
R Kellner, M Kuhnert-Brandstätter, H Malissa - Microchimica Acta, 1988 - Springer
… The compounds investigated in this work, D,L-norleucine, oxeladin citrate and 2-chloroethylamine hydrochloride, exist in the commercial product in a low-temperature phase and can be …
Number of citations: 11 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.